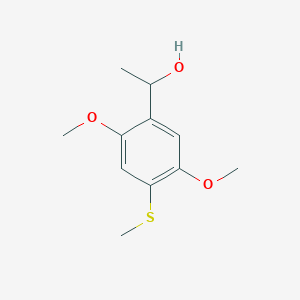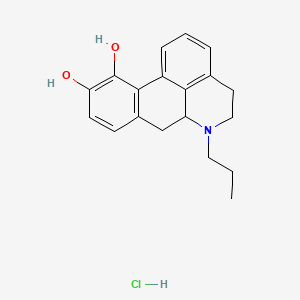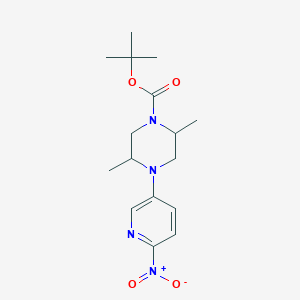
Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring substituted with a nitropyridine moiety and tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting appropriate amines with dihaloalkanes under controlled conditions.
Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced through a nitration reaction, where pyridine derivatives are treated with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: Formation of tert-butyl 2,5-dimethyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities. It has been evaluated for its antimicrobial and anti-tubercular properties, showing promising results in inhibiting the growth of Mycobacterium tuberculosis .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their efficacy in treating various diseases, including tuberculosis and other bacterial infections .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in material science and nanotechnology.
Wirkmechanismus
The mechanism of action of tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with bacterial enzymes, disrupting their function and leading to cell death. The piperazine ring enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate: Similar structure with a different position of the nitro group.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Contains a hydroxyl group instead of a nitro group.
Uniqueness
The uniqueness of tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group is crucial for its antimicrobial activity, making it a valuable compound in the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C16H24N4O4 |
|---|---|
Molekulargewicht |
336.39 g/mol |
IUPAC-Name |
tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3 |
InChI-Schlüssel |
YVIXIVOKRYMFMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
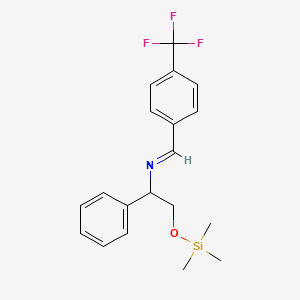

![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B12284286.png)
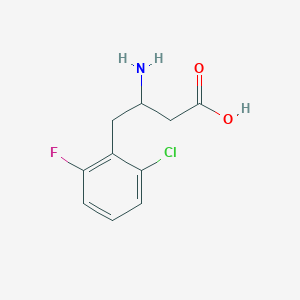
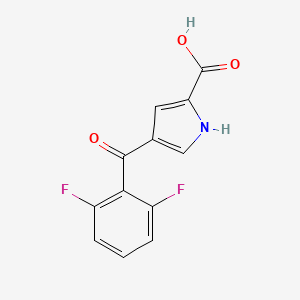
![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)

